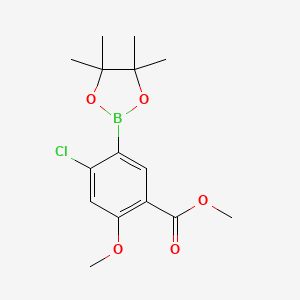

Methyl 4-chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Its primary applications lie in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryls and complex organic molecules . The presence of electron-withdrawing (chloro) and electron-donating (methoxy) groups on the aromatic ring modulates reactivity and regioselectivity in catalytic processes.

Properties

IUPAC Name |

methyl 4-chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BClO5/c1-14(2)15(3,4)22-16(21-14)10-7-9(13(18)20-6)12(19-5)8-11(10)17/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAUBYUEFQVXJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724400 | |

| Record name | Methyl 4-chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070892-90-8 | |

| Record name | Methyl 4-chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Example A: Using Pd(dppf)Cl2·DCM and KOAc in 1,4-Dioxane

- Methyl 4-chloro-2-methoxy-5-bromobenzoate (e.g., 3.15 g, 12.63 mmol) is dissolved in 1,4-dioxane (80 mL).

- Bis(pinacolato)diboron (1.1 equiv) and potassium acetate (3 equiv) are added.

- Pd(dppf)Cl2·DCM (4 mol%) is introduced.

- The mixture is degassed with nitrogen and heated at 90 °C for 24 hours.

- After cooling, the mixture is filtered through silica, solvent evaporated.

- Purification by silica gel chromatography (0–10% ethyl acetate in petroleum ether) yields the desired boronate ester as a clear oil with approximately 74% yield.

Example B: Using Pd(PPh3)4 and KOAc in DMF

- Methyl 4-bromo-2-methylbenzoate is reacted with bis(pinacolato)diboron, potassium acetate, and Pd(PPh3)4 in DMF at 80 °C for 3 hours.

- Workup involves aqueous extraction, drying, and chromatographic purification.

- This method yields the boronate ester efficiently, with yields reported around 70–75%.

Alternative Bases and Catalysts

- Cesium carbonate (Cs2CO3) has been used as a base in combination with Pd(dppf)Cl2 in a mixture of 1,4-dioxane and water at 90 °C for 16 hours, providing good yields of the boronate ester.

- Tetrakis(triphenylphosphine)palladium(0) is another catalyst option, often used in Suzuki coupling but also effective in borylation steps, especially with sodium bicarbonate as base in DMF/water systems.

Reaction Optimization and Notes

- Use of an inert atmosphere (argon or nitrogen) is critical to prevent catalyst deactivation.

- The reaction temperature typically ranges from 80 to 90 °C, balancing reaction rate and stability.

- Potassium acetate is preferred as a mild base that facilitates smooth borylation.

- The choice of solvent affects solubility and reaction kinetics; 1,4-dioxane and DMF are common solvents.

- Reaction time varies from 3 to 24 hours depending on substrate and catalyst loading.

Summary Table of Preparation Methods

| Method ID | Starting Material | Catalyst & Ligand | Base | Solvent(s) | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | Methyl 4-chloro-2-methoxy-5-bromobenzoate | Pd(dppf)Cl2·DCM (4 mol%) | KOAc (3 equiv) | 1,4-Dioxane | 90 | 24 | 74 | Inert atmosphere, silica gel purification |

| 2 | Methyl 4-bromo-2-methylbenzoate | Pd(PPh3)4 | KOAc | DMF | 80 | 3 | ~70 | Efficient, shorter reaction time |

| 3 | Methyl 4-bromo-2-methylbenzoate | Pd(dppf)Cl2 | Cs2CO3 | 1,4-Dioxane/H2O | 90 | 16 | Not specified | Good yields, aqueous conditions possible |

| 4 | Methyl 4-bromo-2-methylbenzoate | Pd(OAc)2 / SPhos | K3PO4 | THF/H2O | 90 | 24 | Not specified | Alternative ligand and base system |

Scientific Research Applications

Medicinal Chemistry

Methyl 4-chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been investigated for its potential as a pharmaceutical intermediate. The presence of the boron atom allows for unique reactivity patterns that can be exploited in drug development. Boron-containing compounds are known to exhibit diverse biological activities including anti-cancer properties and modulation of enzyme activity .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its ability to undergo cross-coupling reactions makes it useful for synthesizing complex organic molecules. The dioxaborolane moiety can facilitate the formation of carbon-carbon bonds through Suzuki coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals .

Biological Studies

Research has shown that compounds similar to this compound can interact with biological targets such as enzymes and receptors. Studies indicate potential applications in modulating pathways involved in cancer progression and inflammation . The compound's structural features may allow it to act as an inhibitor or modulator of specific biological processes.

Case Study 1: Anticancer Activity

A study explored the anticancer properties of boron-containing compounds similar to this compound. Researchers found that these compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways .

Case Study 2: Synthetic Applications

In synthetic chemistry research, this compound was utilized as a precursor in the synthesis of novel heterocyclic compounds. The efficacy of this compound in facilitating cross-coupling reactions was demonstrated through multiple synthetic routes leading to complex structures with potential therapeutic applications .

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds by undergoing transmetalation with palladium catalysts. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Key structural analogues differ in substituent type, position, and electronic effects. Below is a comparative analysis:

Biological Activity

Methyl 4-chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a complex organic compound with significant potential in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis routes, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a benzoate moiety with a chloro and methoxy group, along with a boron-containing dioxaborolane unit. Its molecular formula is with a molecular weight of approximately 326.6 g/mol. The presence of the boronic ester functionality is critical for various coupling reactions in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀BClO₅ |

| Molecular Weight | 326.6 g/mol |

| LogP | 4.31 |

| Polar Surface Area | 54 Å |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 0 |

Biological Activity

While specific biological activity data for this compound is limited, compounds with similar boron functionalities have been extensively studied for their biological properties. Boronic acids and their derivatives are known to exhibit significant biological activities including:

- Enzyme Inhibition : Boronic esters can inhibit proteases and kinases by mimicking the transition state of the enzyme's substrate.

- Anticancer Properties : Some boron-containing compounds have shown promise in cancer therapy due to their ability to interfere with cellular signaling pathways involved in tumor growth .

Case Studies

- Inhibition of Methyltransferases : Research has demonstrated that certain boronic compounds can inhibit methyltransferases involved in cancer progression. For instance, dual inhibitors targeting G9a and DNMTs exhibited significant anti-tumor activity across various cancer cell lines at nanomolar concentrations . This suggests that this compound may share similar mechanisms of action.

- Antimicrobial Activity : Similar compounds have been evaluated for their efficacy against multidrug-resistant bacteria. For example, derivatives showed MIC values ranging from 4–8 μg/mL against resistant strains of Staphylococcus aureus . This indicates potential for further exploration of this compound in antimicrobial research.

Synthesis Routes

Several synthetic pathways can be employed to produce this compound:

- Boronic Ester Formation : The reaction between the corresponding benzoic acid derivative and a boronic acid under acidic conditions can yield the desired compound.

- Chlorination and Methoxylation : Sequential chlorination and methoxylation of the benzoic acid precursor can enhance reactivity and selectivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

- Methodological Answer : The synthesis typically involves a palladium-catalyzed Miyaura borylation. Starting from a halogenated benzoate precursor (e.g., methyl 4-chloro-2-methoxy-5-bromobenzoate), the boronyl group is introduced via cross-coupling with bis(pinacolato)diboron (B₂pin₂) using Pd catalysts (e.g., PdCl₂(dppf)) in a solvent like dioxane or THF at 80–100°C. Reaction monitoring via TLC or HPLC is critical to optimize stoichiometry and reaction time .

Q. How is the compound characterized after synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies aromatic protons and substituents (e.g., methoxy groups). ¹¹B NMR confirms the presence of the boronate ester (δ ~30 ppm). ¹³C NMR verifies carbonyl and aromatic carbons.

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., calculated for C₁₅H₁₉BClO₅: 350.08 g/mol).

- X-ray Crystallography : SHELX programs refine crystal structures to confirm regiochemistry and boron coordination geometry .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors.

- Storage : Store in sealed containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the boronate ester.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid contact with oxidizing agents .

Advanced Research Questions

Q. How to address low yields in Suzuki-Miyaura cross-coupling reactions using this boronate ester?

- Methodological Answer :

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) and adjust ligand-to-metal ratios.

- Solvent Effects : Use anhydrous DMF or toluene to enhance solubility. Add molecular sieves to scavenge moisture.

- Base Selection : Test K₂CO₃ or CsF to activate the boronate ester. Monitor reaction progress via ¹¹B NMR to detect unreacted starting material .

Q. How to resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., chlorine vs. methoxy positioning) by growing single crystals in EtOAc/hexane and refining with SHELXL .

- Isotopic Labeling : Synthesize deuterated analogs to clarify overlapping ¹H NMR signals.

- Computational Validation : Compare experimental IR or NMR shifts with DFT-calculated spectra (B3LYP/6-31G*) .

Q. What strategies enhance regioselectivity when using this compound in meta-selective C–H functionalization?

- Methodological Answer :

- Ligand Design : Employ anionic ligands (e.g., K[OPiv]) to direct borylation to meta positions.

- Substrate Modification : Introduce steric hindrance via bulky substituents (e.g., tert-butyl groups) to block ortho/para sites.

- Reaction Conditions : Conduct reactions at lower temperatures (0–25°C) to favor kinetic over thermodynamic products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.